1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound with significant relevance in medicinal chemistry and biochemistry. This compound features a benzodioxole moiety which is known for its biological activity, combined with a trifluorobutane-1,3-dione structure that enhances its chemical properties. It is identified by the CAS number 306935-39-7 and has a molecular formula of C11H7F3O4, with a molecular weight of approximately 260.17 g/mol .
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione belongs to the class of trifluorinated compounds and diketones. Its structure is characterized by the presence of both aromatic and aliphatic components, contributing to its unique chemical behavior.
The synthesis of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione typically involves several key steps:
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione can be visualized as follows:
Key structural data includes:
This compound participates in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions (e.g., temperature control) to ensure desired outcomes without side reactions.
The mechanism of action for 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione primarily relates to its interactions at the molecular level with biological targets:
Quantitative assessments of binding affinities and kinetic parameters are necessary for understanding its biological implications.
The physical properties include:
Chemical properties include:
Relevant safety data indicates that it may cause skin and eye irritation; therefore, proper handling precautions are necessary .
1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione has applications in:
The benzodioxole pharmacophore traces its origins to natural products like safrole and myristicin, which demonstrated early biological activities. Medicinal chemists subsequently harnessed this privileged scaffold to develop synthetic derivatives with enhanced potency and selectivity. The benzodioxole nucleus contributes to target binding through several mechanisms: its methylenedioxy bridge (-O-CH₂-O-) enhances metabolic stability compared to catechols, while the fused heterocyclic system enables π-stacking interactions with aromatic residues in enzyme binding pockets [3] [10]. Historically, benzodioxole-containing compounds have shown diverse pharmacological activities, ranging from PDE4 inhibition to selective COX-2 activity, establishing the scaffold's versatility [4] [10].
Table 1: Evolution of Benzodioxole Derivatives in Pharmaceutical Development
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Safrole (natural precursor) | Precursor for MDMA synthesis | Allylbenzene with methylenedioxy group |
3,4-Methylenedioxyacetophenone | Synthetic intermediate | Acetyl group para to methylenedioxy |
1-(1,3-Benzodioxol-5-yl)pentan-1-one | Crystallography studies | Extended aliphatic chain |
Featured Compound (C₁₁H₇F₃O₄) | Anticancer scaffold development | Trifluoromethyl + β-diketone conjugation |
Contemporary design strategies focus on benzodioxole hybridization with complementary pharmacophores. The featured compound exemplifies this approach through its strategic incorporation of a trifluorinated β-diketone system at the benzodioxole's 5-position—a modification shown to enhance electronic properties and binding affinity to kinase targets [1] [4]. X-ray crystallographic studies of simpler benzodioxole derivatives reveal that the heterocyclic system maintains near-planarity (dihedral angle <5°) with attached carbonyl functions, facilitating optimal interaction with flat biological binding sites [10].
Trifluoromethyl groups profoundly influence the physicochemical behavior of pharmaceutical compounds. The featured molecule incorporates a -CF₃ group β to two carbonyls, creating an electron-deficient environment that enhances electrophilicity and hydrogen-bonding capacity. This trifluorinated β-diketone system exhibits distinctive properties: 1) Enhanced metabolic stability by resisting cytochrome P450 oxidation at the alkyl chain; 2) Improved membrane permeability due to increased lipophilicity (logP ≈ 1.8 predicted); 3) Conformational rigidity favoring bioactive orientations [4] [5] [6]. The trifluoromethyl group's strong electron-withdrawing effect (σI = 0.43, σR = 0.12) polarizes adjacent carbonyl groups, increasing their susceptibility to nucleophilic attack—a crucial feature for covalent enzyme inhibition strategies [5].
Table 2: Comparative Analysis of Trifluorinated β-Diketone Derivatives
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Purity Available | Distinctive Feature |
---|---|---|---|---|
Featured Compound (C₁₁H₇F₃O₄) | 260.17 | 104–109 | 95–97% | Benzodioxole conjugation |
4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | 246.19 | Not reported | Commercial | Methoxy substitution |
4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione | 228.20 | Not reported | Commercial | Difluoro + para-methoxy |
(4-Methoxybenzoyl)-1,1,1-trifluoroacetone | 246.19 | Not reported | Commercial | Structural isomer |
The β-diketone system displays keto-enol tautomerism, with the trifluoromethyl group shifting equilibrium toward the enol form (approximately 85% in CDCl₃ based on analogs) [4] [9]. This tautomerization creates a pseudo-aromatic system that enhances planarity and facilitates intercalation with DNA or RNA structures—particularly relevant in anticancer applications. Additionally, the enol form's hydroxyl group serves as a hydrogen-bond donor, while the carbonyl oxygen acts as an acceptor, enabling bidentate interactions with biological targets [1] [5]. These properties collectively position trifluorinated β-diketones as versatile pharmacophores for inhibiting metalloenzymes and modulating protein-protein interactions in oncology.
Heteroaromatic fusion significantly enhances the target affinity and selectivity of anticancer compounds. The benzodioxole system in the featured compound represents a bioisostere of catechol, offering improved metabolic stability by protecting vulnerable phenolic hydroxyl groups from rapid phase II glucuronidation [3] [10]. This heterocyclic fusion maintains near-planarity (as confirmed by crystallographic studies of analogs), enabling π-π stacking interactions with tyrosine, phenylalanine, or tryptophan residues in kinase ATP pockets [10]. The methylenedioxy bridge additionally creates a sterically constrained region that may selectively interact with deep hydrophobic clefts in molecular targets.
Table 3: Anticancer Targeting Mechanisms Enabled by Hybrid Scaffolds
Structural Feature | Molecular Targeting Mechanism | Potential Therapeutic Advantage |
---|---|---|
Benzodioxole Ring | π-π stacking with ATP-binding site residues | Enhanced kinase selectivity; resistance to metabolic degradation |
Trifluoromethyl Group | Hydrophobic pocket occupation; electron-withdrawing effects | Improved cell membrane penetration; enhanced binding affinity |
β-Diketone System | Metal ion chelation (Mg²⁺, Zn²⁺); hydrogen-bond network | Inhibition of metalloenzymes (HDACs, topoisomerases) |
Conjugated System | DNA/RNA intercalation through planar stacking | Transcriptional modulation; topoisomerase poisoning |
Structurally simplified analogs demonstrate the anticancer potential of this scaffold class: 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile exhibits significant activity against leukemia cell lines (IC₅₀ = 2.1 μM), while 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-butanone hydrochloride shows promise in solid tumor models [4]. The featured compound's molecular architecture extends these observations through trifluoromethyl incorporation, which substantially enhances cytotoxicity profiles in preliminary screens (unpublished data, AstaTech). The extended conjugation between the benzodioxole and β-diketone system creates a near-planar bioactive conformation that facilitates intercalation with DNA—particularly in AT-rich regions—and inhibits topoisomerase IIα catalytic activity [4] [9]. This multi-target engagement profile positions benzodioxole-trifluorodiketone hybrids as promising candidates for overcoming single-target resistance mechanisms in oncology.
Table 4: Comprehensive Profile of 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione
Property Category | Specific Identifiers & Characteristics |
---|---|
Systematic Nomenclature | 1-(1,3-Benzodioxol-5-yl)-4,4,4-trifluorobutane-1,3-dione (IUPAC) [1] [3] |
Alternative Names | 3-(3,4-Methylenedioxybenzoyl)-1,1,1-trifluoroacetone; MFCD01570563 [1] [4] [9] |
Molecular Formula | C₁₁H₇F₃O₄ |
Molecular Weight | 260.17 g/mol [1] [5] |
CAS Registry | 306935-39-7 [1] [4] [5] |
Physical State | Pale-yellow to Yellow-brown Solid [3] [5] |
Melting Range | 104–109°C [4] [5] [9] |
Purity Specifications | 95–97% (HPLC) [3] [5] [6] |
Storage Conditions | Room temperature in amber glass; long-term storage in cool, dry environment [5] [7] |
Spectroscopic IDs | InChIKey: FDLJUCOQPAGQNY-UHFFFAOYSA-N; SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)CC(=O)C(F)(F)F [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1